molecular formula C10H7F3O2 B3010843 4-(1,2,2-Trifluorocyclopropyl)benzoic acid CAS No. 2580226-12-4

4-(1,2,2-Trifluorocyclopropyl)benzoic acid

Cat. No.: B3010843
CAS No.: 2580226-12-4
M. Wt: 216.159
InChI Key: ZAKLSBLHZDCFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,2-Trifluorocyclopropyl)benzoic acid is an organic compound characterized by the presence of a trifluorocyclopropyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid typically involves the introduction of the trifluorocyclopropyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with 1,2,2-trifluorocyclopropylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, such as recrystallization, is crucial to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-Trifluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The trifluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(1,2,2-Trifluorocyclopropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets. The trifluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Difluoromethyl)benzoic acid

Uniqueness

4-(1,2,2-Trifluorocyclopropyl)benzoic acid is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,2,2-trifluorocyclopropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-9(5-10(9,12)13)7-3-1-6(2-4-7)8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLSBLHZDCFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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